molecular formula C9H14N2 B121480 N-ethyl-N-(2-aminobenzyl)amine CAS No. 142141-40-0

N-ethyl-N-(2-aminobenzyl)amine

Cat. No. B121480
CAS RN: 142141-40-0
M. Wt: 150.22 g/mol
InChI Key: FGODIPLKTXOLLN-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-aminobenzyl)amine is a compound that can be considered a derivative of benzylamine, where the benzyl group is further substituted with an amino group and an ethyl group. This type of structure is significant in medicinal chemistry due to its presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to N-ethyl-N-(2-aminobenzyl)amine can be achieved through different synthetic routes. One such method is the aminobenzylation of aldehydes with toluenes, which provides a pathway to 1,2-diarylethylamine derivatives . This process involves the use of benzaldehydes, toluenes, sodium amide, and a cesium salt additive to generate a diverse array of compounds. Another approach involves a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives . These methods highlight the versatility and efficiency of synthesizing benzylamine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to N-ethyl-N-(2-aminobenzyl)amine can be elucidated using various spectroscopic techniques. For instance, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzylamine core.

Chemical Reactions Analysis

The chemical reactivity of benzylamine derivatives can lead to further functionalization and transformation into other valuable compounds. For example, suitably functionalized 1,2-diarylethylamines can be transformed into 2-aryl-substituted indoline derivatives via Buchwald–Hartwig amination . This demonstrates the potential of benzylamine derivatives to undergo chemical reactions that can significantly alter their structure and properties for applications in drug development and other areas of chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethyl-N-(2-aminobenzyl)amine and its derivatives are influenced by their molecular structure. The presence of the amino group can affect the compound's solubility, boiling point, and stability. The synthesis methods described in the papers suggest that these compounds can be obtained in high yields and purity, which is crucial for their practical applications . The reactivity of these compounds, as indicated by their ability to undergo further chemical transformations, is also an important aspect of their chemical properties .

Mechanism of Action

properties

IUPAC Name

2-(ethylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGODIPLKTXOLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438113
Record name N-ethyl-N-(2-aminobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(2-aminobenzyl)amine

CAS RN

142141-40-0
Record name N-ethyl-N-(2-aminobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Ethyl-N-(2-nitrobenzyl)amine (4 g, 22 mmol) in ethanol (100 ml) was treated with 10% palladium-on-carbon (180 mg) and hydrogenated at N.T.P. for 2 hours. When uptake of hydrogen had ceased the reaction was filtered through Celite and evaporated to give N-ethyl-N-(2-aminobenzyl)amine (3.3 g, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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